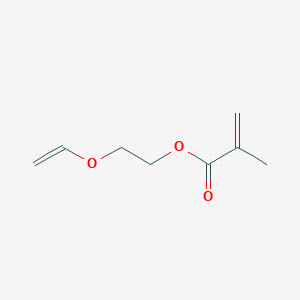
2-(Vinyloxy)ethyl methacrylate
Cat. No. B072999
Key on ui cas rn:
1464-69-3
M. Wt: 156.18 g/mol
InChI Key: BSNJMDOYCPYHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09093263B2
Procedure details


40 g of sodium methacrylate was suspended in 300 g of dimethylsulfoxide (DMSO) in a 2 L flask equipped with a mechanical stirrer, cold water condenser and heating mantle. 0.35 g of 4-methoxyphenol was added. The mixture was heated to 80° C. with stirring under a nitrogen blanket. During heating, 36 g of 2-chloroethyl vinyl ether was added over 30 minutes. The reaction was then maintained at 80° C. for 20 hr. After the reaction solution was cooled to room temperature, 0.45 g of sodium hydroxide dissolved in 300 ml of water was added and the mixture was stirred for 20 minutes. About 500 g of chloroform was then added and the resulting mixture was stirred for 30 minutes. The mixture was then transferred into a separatory funnel. The bottom layer was separated and discarded. The chloroform layer was washed thoroughly with deionized (Dl) water and dried with sodium sulfate. The filtrate was then subjected to rotary evaporation at room temperature to remove most of the volatile materials. The lightly colored liquid was consistent with 2-vinyloxyethyl methacrylate (VEMA) by proton NMR: (in CDCl3): 1.98 ppm (3H CH3), 3.8 ppm (2H C(O)CH2CH2-O), 4.3 ppm (2 H C(O)CH2CH2-O), 4.0 ppm and 4.2 ppm (2H OCHCH2), 5.5 ppm and 6.2 ppm (2H CH2=C(CH3)), 6.5 ppm (1H OCHCH2).






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+].COC1C=CC(O)=CC=1.[CH:17]([O:19][CH2:20][CH2:21]Cl)=[CH2:18].[OH-].[Na+]>CS(C)=O.O.C(Cl)(Cl)Cl>[C:1]([O:6][CH2:21][CH2:20][O:19][CH:17]=[CH2:18])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.35 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCCCl
|
Step Four
|
Name
|
|
|
Quantity
|
0.45 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under a nitrogen blanket
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer, cold water condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
During heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then maintained at 80° C. for 20 hr
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction solution was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then transferred into a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bottom layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The chloroform layer was washed thoroughly with deionized (Dl) water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was then subjected to rotary evaporation at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the volatile materials
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=C)C)(=O)OCCOC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

